
8-ethoxy-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-ethoxy-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid is a compound belonging to the class of organic compounds known as benzopyrans. It is a pale yellow crystalline solid with a molecular formula of C12H10O3. It is a structural analog of the widely studied compound 8-methoxy-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid (MDHC). 8-ethoxy-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid has been widely studied for its potential applications in scientific research, including its biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Aplicaciones Científicas De Investigación
8-ethoxy-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid has been used in a variety of scientific research applications. It has been studied as a potential inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. It has also been studied as a potential inhibitor of the enzyme 5-lipoxygenase (5-LOX), which is involved in the metabolism of arachidonic acid and the production of inflammatory leukotrienes. Additionally, it has been studied as a potential inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of acetylcholine and the regulation of neurotransmission.
Mecanismo De Acción
8-ethoxy-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid has been studied for its mechanism of action. It is believed to act as an inhibitor of the enzymes cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and acetylcholinesterase (AChE) through a mechanism of competitive inhibition. It is thought to bind to the active site of the enzyme, blocking the binding of the substrate and preventing the enzyme from catalyzing the reaction.
Biochemical and Physiological Effects
8-ethoxy-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid has been studied for its biochemical and physiological effects. Studies have shown that it may have anti-inflammatory, analgesic, and anti-oxidant effects, as well as the potential to inhibit the growth of certain cancer cells. In addition, it has been shown to inhibit the breakdown of acetylcholine, which may lead to an increase in cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
8-ethoxy-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid has several advantages and limitations for lab experiments. The compound is relatively stable and has a high purity, making it suitable for use in a variety of scientific research applications. However, it is not water soluble and must be dissolved in an organic solvent prior to use. Additionally, it is not approved for use in humans and should only be used in animal studies under strict safety protocols.
Direcciones Futuras
The potential applications of 8-ethoxy-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid are far-reaching and could have implications for a variety of medical conditions. Further research is needed to determine the exact mechanism of action and the full range of its biochemical and physiological effects. Additionally, further studies should be conducted to explore its potential as an anti-inflammatory, analgesic, and anti-oxidant agent. Additionally, further research should be conducted to explore its potential as an inhibitor of the enzymes cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and acetylcholinesterase (AChE). Finally, additional studies should be conducted to explore its potential as an inhibitor of the growth of certain cancer cells.
Métodos De Síntesis
8-ethoxy-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid is synthesized by the reaction of 8-hydroxy-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid with ethyl bromide in the presence of sodium hydroxide. The reaction is carried out at room temperature and yields a pale yellow crystalline solid with a purity of 98%.
Propiedades
IUPAC Name |
8-ethoxy-3,4-dihydro-2H-chromene-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-2-15-10-5-3-4-8-6-9(12(13)14)7-16-11(8)10/h3-5,9H,2,6-7H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXLKJFYRNADSBA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OCC(C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-ethoxy-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

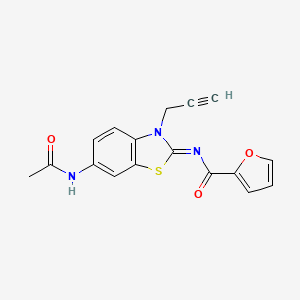
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2394283.png)
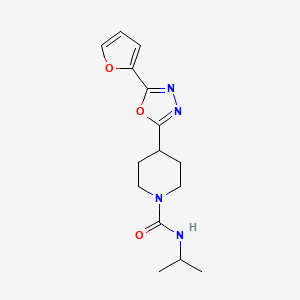
![3-Methyl-6-[(2-methyl-2,3-dihydroindol-1-yl)sulfonyl]-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one](/img/structure/B2394285.png)

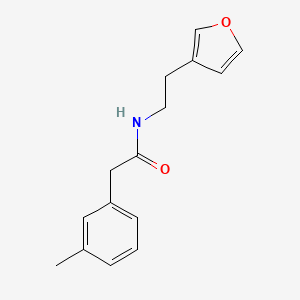
![N-(tert-butyl)-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2394291.png)
![N-(tert-butyl)-2-[4-(cyclohexylcarbonyl)piperazin-1-yl]-6-(4-ethylphenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine](/img/structure/B2394293.png)
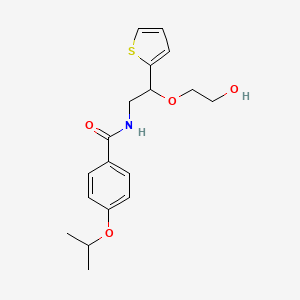
![8-Benzylsulfanyl-7-[(4-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2394296.png)
![3-Ethyl-8-(pyridin-3-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2394299.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-naphthamide](/img/structure/B2394300.png)
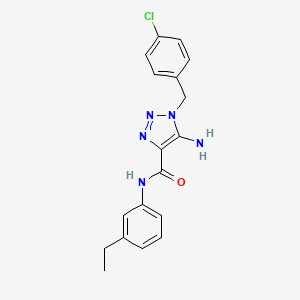
![N,N-diethyl-2-(4-{[(4-fluorophenyl)amino]sulfonyl}-1,5-dimethyl-1H-pyrrol-2-yl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2394304.png)